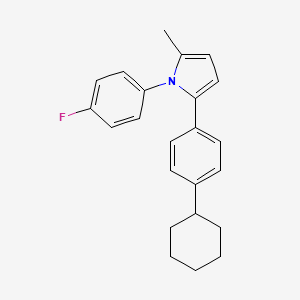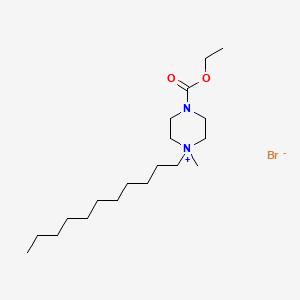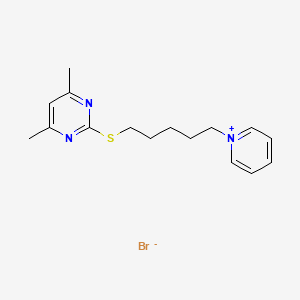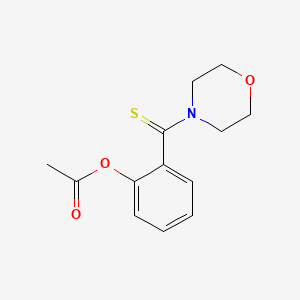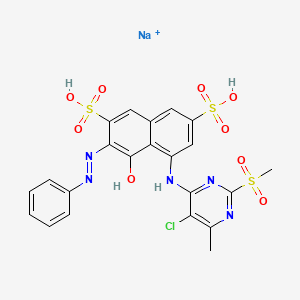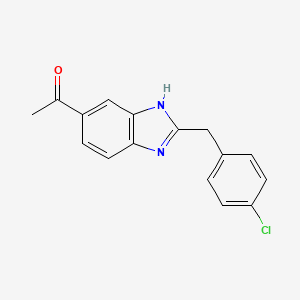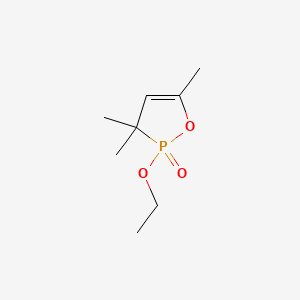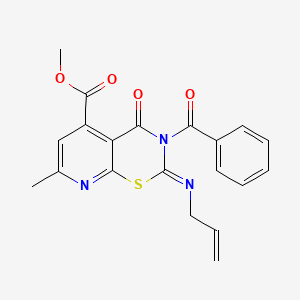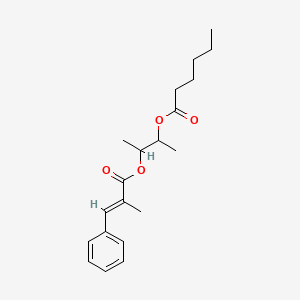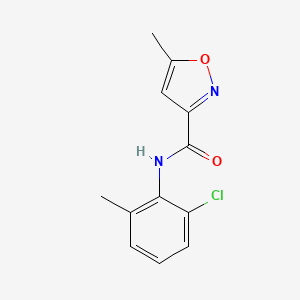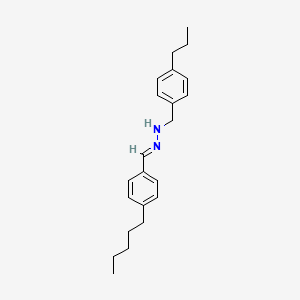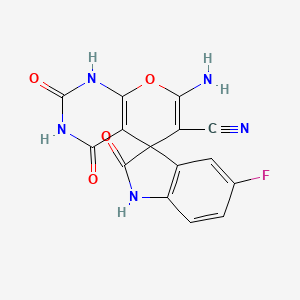
2,5,8,11-Tetramethyl-3,6,9,12-tetraoxahexadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11-Tetramethyl-3,6,9,12-tetraoxahexadecan-1-ol is an organic compound with the molecular formula C12H26O5 It is a member of the polyether family, characterized by the presence of multiple ether groups within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5,8,11-Tetramethyl-3,6,9,12-tetraoxahexadecan-1-ol can be synthesized through the addition reaction of tetraoxadecane with methanol in the presence of a metal hydride catalyst. This reaction typically occurs under neutral or slightly acidic conditions and requires a specific reaction time and temperature to achieve optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The reaction conditions are carefully controlled to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11-Tetramethyl-3,6,9,12-tetraoxahexadecan-1-ol undergoes various chemical reactions, including:
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: TEMPO, oxygen, and copper catalysts are commonly used under mild conditions to achieve selective oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is used under anhydrous conditions to reduce the compound to alcohols.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various ether derivatives depending on the nucleophile used.
Scientific Research Applications
2,5,8,11-Tetramethyl-3,6,9,12-tetraoxahexadecan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its unique chemical properties.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and lubricants
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetramethyl-3,6,9,12-tetraoxahexadecan-1-ol involves its interaction with molecular targets through its ether groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s polyether structure allows it to form complexes with metal ions and other molecules, influencing its activity and applications .
Comparison with Similar Compounds
Similar Compounds
3,7,11,15-Tetramethyl-2-hexadecen-1-ol: Known for its use in the synthesis of vitamins E and K1.
1,5,9-Decatriene, 2,3,5,8-tetramethyl-: A compound with similar structural features but different chemical properties.
1-Cyclohexene-1-propanol, α,2,6,6-tetramethyl-: Another related compound with distinct applications.
Uniqueness
2,5,8,11-Tetramethyl-3,6,9,12-tetraoxahexadecan-1-ol stands out due to its multiple ether groups, which confer unique solubility and reactivity properties. Its ability to form complexes with metal ions and other molecules makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
70927-25-2 |
|---|---|
Molecular Formula |
C16H34O5 |
Molecular Weight |
306.44 g/mol |
IUPAC Name |
2-[2-[2-(2-butoxypropoxy)propoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C16H34O5/c1-6-7-8-18-14(3)10-20-16(5)12-21-15(4)11-19-13(2)9-17/h13-17H,6-12H2,1-5H3 |
InChI Key |
PCCUVQJBCDUUMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)COC(C)COC(C)COC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


